Calcium ascorbate

Descripción general

Descripción

El ascorbato de calcio es un compuesto con la fórmula molecular Ca(C₆H₇O₆)₂. Es la sal de calcio del ácido ascórbico, comúnmente conocido como vitamina C. Este compuesto tiene aproximadamente un 10% de calcio en masa y se utiliza a menudo como suplemento dietético para proporcionar tanto calcio como vitamina C. Es conocido por sus propiedades antioxidantes y se utiliza en diversas aplicaciones alimentarias y farmacéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ascorbato de calcio se puede sintetizar mediante la reacción del ácido ascórbico con carbonato de calcio. El proceso implica la disolución del ácido ascórbico en agua tibia, seguida de la adición de carbonato de calcio. La mezcla de reacción se equilibra entonces y se añade leche de cal para ajustar el pH a 4,5-7. La solución se filtra al vacío, se concentra y se cristaliza añadiendo alcohol comestible. El producto cristalizado se separa entonces, se lava con alcohol y se seca .

Métodos de producción industrial: En entornos industriales, la preparación del ascorbato de calcio sigue un proceso similar pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El uso de técnicas de concentración a presión reducida, cristalización natural y cristalización con etanol ayuda a lograr un rendimiento del 94-98,5% con una pureza superior al 98,5% .

3. Análisis de las reacciones químicas

Tipos de reacciones: El ascorbato de calcio experimenta diversas reacciones químicas, como la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: En presencia de agentes oxidantes, el ascorbato de calcio puede oxidarse a ácido deshidroascórbico.

Reducción: Puede actuar como agente reductor, convirtiendo los iones férricos (Fe³⁺) en iones ferrosos (Fe²⁺).

Sustitución: El ascorbato de calcio puede participar en reacciones de sustitución en las que el ion ascorbato se sustituye por otros aniones.

Principales productos formados:

Ácido deshidroascórbico: Formado durante las reacciones de oxidación.

Iones ferrosos: Producidos cuando el ascorbato de calcio actúa como agente reductor.

4. Aplicaciones de la investigación científica

El ascorbato de calcio tiene una amplia gama de aplicaciones en la investigación científica:

Química:

- Se utiliza como agente reductor en diversas reacciones químicas.

- Actúa como antioxidante en formulaciones químicas.

Biología:

- Se ha estudiado su papel en la homeostasis celular y el equilibrio redox.

- Se han investigado sus efectos sobre las actividades enzimáticas y los procesos metabólicos .

Medicina:

- Se utiliza en el tratamiento de la deficiencia de vitamina C y las afecciones relacionadas.

- Se ha explorado su potencial en la terapia contra el cáncer debido a su capacidad para inducir estrés oxidativo en las células cancerosas .

Industria:

- Se emplea como conservante en el envasado de alimentos para prolongar la vida útil de las frutas cortadas.

- Se utiliza en la formulación de suplementos dietéticos y alimentos enriquecidos .

Análisis De Reacciones Químicas

Oxidation Catalyzed by Transition Metals

Calcium ascorbate undergoes catalytic oxidation in the presence of Fe(III) or Cu(II), producing dehydroascorbic acid (DHA) and hydrogen peroxide (H₂O₂) :

General Catalytic Pathway:

Kinetic Parameters:

| Metal Ion | pH | Rate Constant (M⁻²s⁻¹) | Stoichiometry |

|---|---|---|---|

| Fe(III) | 2.8 | 1:1:1 (Fe:AH⁻:O₂) | |

| Cu(II) | 7.0 | 1:1:1 (Cu:AH⁻:O₂) |

-

Fe(III) Reaction: Dominates in acidic conditions, with slower kinetics.

-

Cu(II) Reaction: 50× faster at neutral pH, limited by O₂ depletion in closed systems .

Thermal Decomposition

This compound decomposes upon heating, with stability up to 165°C :

Decomposition Pathway:

-

Products include calcium oxide, ascorbic acid derivatives, and gaseous byproducts.

-

Decomposition is accelerated in oxidative environments or at temperatures >200°C.

pH-Dependent Reactivity

The compound’s reactivity is highly pH-sensitive due to its buffering capacity (pH 6.8–7.4 in 10% solution) :

-

Acidic Conditions (pH < 4): Protonation of ascorbate ions increases redox activity, favoring metal-catalyzed oxidation.

-

Alkaline Conditions (pH > 8): Hydrolysis of ascorbate occurs, forming diketogulonic acid (inactive form).

Antioxidant Activity

This compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS) via electron donation:

Reactions with ROS:

Solubility and Stability in Solvents

| Solvent | Solubility (g/L) | Stability |

|---|---|---|

| Water | 500 | High (pH 6.8–7.4) |

| Ethanol | <1 | Low |

| Methanol | <1 | Low |

Aplicaciones Científicas De Investigación

Calcium ascorbate has a wide range of applications in scientific research:

Chemistry:

- Used as a reducing agent in various chemical reactions.

- Acts as an antioxidant in chemical formulations.

Biology:

- Studied for its role in cellular homeostasis and redox balance.

- Investigated for its effects on enzyme activities and metabolic processes .

Medicine:

- Used in the treatment of vitamin C deficiency and related conditions.

- Explored for its potential in cancer therapy due to its ability to induce oxidative stress in cancer cells .

Industry:

- Employed as a preservative in food packaging to extend the shelf life of fresh-cut fruits.

- Used in the formulation of dietary supplements and fortified foods .

Mecanismo De Acción

El ascorbato de calcio ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Neutraliza las especies reactivas del oxígeno y los radicales libres, protegiendo así los componentes celulares del daño oxidativo. En el cuerpo, se absorbe y se transporta a diversos tejidos, donde participa en la síntesis de colágeno, la reparación de tejidos y la función inmunitaria. El compuesto también juega un papel en las vías de señalización del calcio, en particular en el sistema nervioso, donde regula la neurotransmisión y la defensa antioxidante .

Comparación Con Compuestos Similares

El ascorbato de calcio es único entre los ascorbatos por su doble función de proporcionar tanto calcio como vitamina C. Compuestos similares incluyen:

Ascorbato de sodio: Proporciona sodio y vitamina C pero carece del componente calcio.

Ascorbato de magnesio: Suministra magnesio y vitamina C, ofreciendo diferentes beneficios para la salud.

Ascorbato de zinc: Combina zinc con vitamina C, utilizado a menudo por sus propiedades de refuerzo inmunitario.

En comparación con estos compuestos, el ascorbato de calcio es particularmente beneficioso para las personas que necesitan suplementos tanto de calcio como de vitamina C. Su pH neutro lo hace menos ácido y más suave para el estómago en comparación con el ácido ascórbico puro .

Propiedades

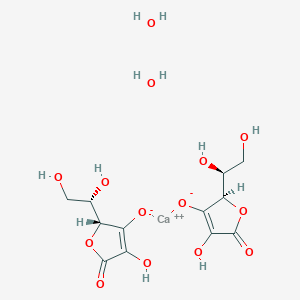

Número CAS |

5743-28-2 |

|---|---|

Fórmula molecular |

C6H10CaO7 |

Peso molecular |

234.22 g/mol |

Nombre IUPAC |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |

Clave InChI |

LHWGPZNOMLGEIB-PQYRJTSOSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

SMILES isomérico |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Color/Form |

White crystalline powder |

Descripción física |

White to slightly pale greyish-yellow odourless crystalline powder |

Solubilidad |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Sinónimos |

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?

A1: Studies demonstrate that this compound exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of this compound was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of this compound stemmed from enhanced saturable intestinal absorption rather than passive absorption [].

Q2: What contributes to the increased absorption of this compound?

A2: Research suggests that the prolonged mean residence time (MRT ab) of this compound in the intestinal tract contributes to its increased absorbability [].

Q3: Does heating affect the bioavailability of this compound?

A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of this compound in a rat model [].

Q4: Are there differences in how this compound and ascorbic acid are metabolized?

A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.

Q6: What is the pH of this compound solutions?

A6: this compound solutions are generally less acidic than ascorbic acid solutions. The pH of this compound solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].

Q7: How does this compound influence gastric acidity compared to ascorbic acid?

A7: Research indicates that this compound can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, this compound increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.

Q8: Can this compound be used as an antioxidant in food preservation?

A8: Yes, this compound exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].

Q9: Does this compound contribute to bone health?

A9: this compound provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to this compound is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that this compound might have a preventive effect on osteoporosis [].

Q10: What is the role of this compound in wound healing?

A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on this compound's role in wound healing is limited, studies show that a this compound formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].

Q11: What are some strategies for formulating stable this compound solutions?

A11: Stable liquid this compound compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].

Q12: How is this compound content determined in biologically active additives?

A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of this compound in biologically active additives [].

Q13: Are there specific methods for analyzing the color of this compound solutions?

A13: Yes, spectrophotometry can be used to analyze the color of this compound solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.